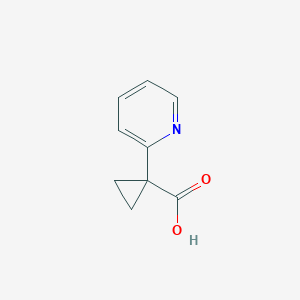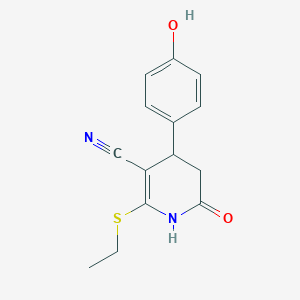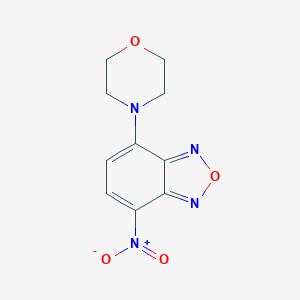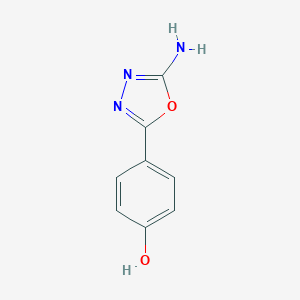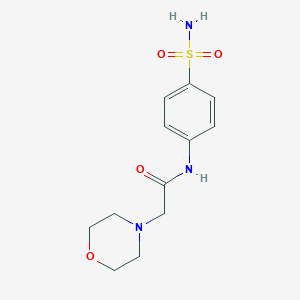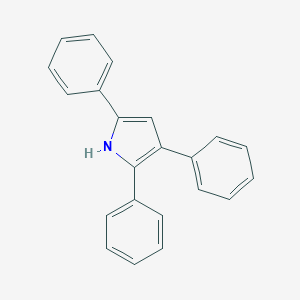
2,3,5-triphenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-triphenyl-1H-pyrrole (TPP) is a heterocyclic organic compound that has gained significant attention in the field of chemistry and biology due to its unique properties and potential applications. TPP is a pyrrole derivative that contains three phenyl groups attached to the pyrrole ring. This compound has been synthesized using various methods and has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 2,3,5-triphenyl-1H-pyrrole is not fully understood. However, it has been suggested that 2,3,5-triphenyl-1H-pyrrole may act as a metal ion chelator, binding to metal ions and altering their chemical properties. This may result in changes in the activity of enzymes and other proteins that require metal ions for their function.
Effets Biochimiques Et Physiologiques
2,3,5-triphenyl-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2,3,5-triphenyl-1H-pyrrole has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 2,3,5-triphenyl-1H-pyrrole has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3,5-triphenyl-1H-pyrrole is its ability to act as a fluorescent probe for the detection of metal ions. This makes it a useful tool for researchers studying metal ion homeostasis and metabolism. Additionally, 2,3,5-triphenyl-1H-pyrrole is relatively easy to synthesize using various methods. However, one limitation of 2,3,5-triphenyl-1H-pyrrole is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 2,3,5-triphenyl-1H-pyrrole. One area of interest is the development of new materials, such as polymers and liquid crystals, using 2,3,5-triphenyl-1H-pyrrole as a building block. Additionally, 2,3,5-triphenyl-1H-pyrrole may be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2,3,5-triphenyl-1H-pyrrole and its potential applications in scientific research.
Méthodes De Synthèse
2,3,5-triphenyl-1H-pyrrole can be synthesized using various methods, including the Hantzsch pyrrole synthesis, the Paal-Knorr pyrrole synthesis, and the Pictet-Spengler reaction. The Hantzsch pyrrole synthesis involves the reaction of an aldehyde, a β-ketoester, and an ammonium salt in the presence of a catalyst. The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
2,3,5-triphenyl-1H-pyrrole has been studied for its potential use in various scientific research applications. It has been investigated for its ability to act as a fluorescent probe for the detection of metal ions. 2,3,5-triphenyl-1H-pyrrole has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals. Additionally, 2,3,5-triphenyl-1H-pyrrole has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
3274-61-1 |
|---|---|
Nom du produit |
2,3,5-triphenyl-1H-pyrrole |
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2,3,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H |
Clé InChI |
GBCJQOITJVEDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
3274-61-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
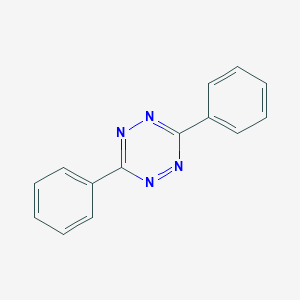
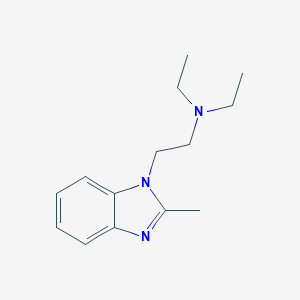
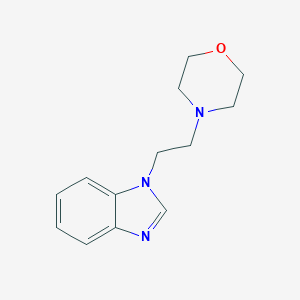
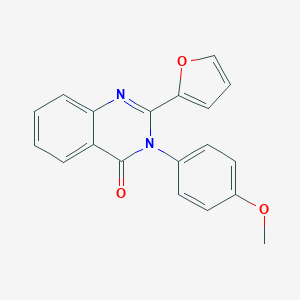
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
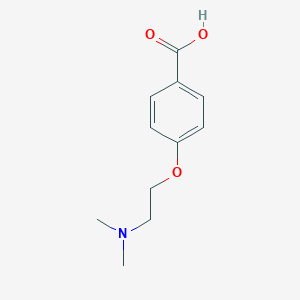
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
